5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (400 MHz, CDCl₃):
- δ 8.18 ppm (dd, J = 9.0, 5.0 Hz) : Aromatic proton adjacent to nitro and fluorine.
- δ 7.20–7.08 ppm (m) : Remaining aromatic protons influenced by deshielding from electronegative substituents.
¹³C NMR (101 MHz, CDCl₃):
- δ 166.3 ppm : Nitro-bearing carbon.
- δ 139.3–116.2 ppm : Halogenated carbons, with downfield shifts for Br/Cl-substituted positions.
¹⁹F NMR (376 MHz, CDCl₃):
Infrared (IR) Spectroscopy of Functional Groups
Key absorptions (cm⁻¹):
- 1520–1540 : Asymmetric stretching of nitro (-NO₂).
- 1340–1360 : Symmetric stretching of nitro.
- 740–760 : C-Br stretching.
- 680–700 : C-Cl stretching.
- 1220–1240 : C-F stretching.
Figure 2 : IR spectrum highlighting functional group fingerprints.
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : m/z 254 (M⁺, 15% abundance).
- Major fragments:
Table 2: Characteristic mass spectral fragments
| m/z | Fragment Composition | Formation Pathway |
|---|---|---|
| 254 | C₆H₂BrClFNO₂⁺ | Molecular ion |
| 175 | C₆H₂ClFNO₂⁺ | Loss of Br (79.90 Da) |
| 130 | C₅H₂FNO⁺ | Sequential loss of NO₂ and Cl |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT (B3LYP/6-31+G(d,p)) optimizations reveal:
- Dipole moment : 5.85–6.31 D, driven by electronegative substituents.
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- NBO charges :
Table 3: DFT-derived electronic properties
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -7.2 |
| LUMO energy (eV) | -3.0 |
| Global electrophilicity | 1.8 eV |
Properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEWAZPHMNCPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Halogenation and Nitration Sequence
A common approach involves starting from a suitably substituted benzene derivative, such as chlorofluorobenzene or dichlorofluorobenzene, followed by:
-
- Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 5-position.
- Conditions typically include a Lewis acid catalyst (e.g., FeBr₃) to enhance bromine electrophilicity.
-
- Introduction of the nitro group via nitrating mixture (HNO₃/H₂SO₄) targeting the 3-position.
- Reaction temperature and time are carefully controlled to avoid over-nitration or undesired substitution.
Chlorination and Fluorination:
- Chlorine and fluorine atoms are introduced either prior to or after bromination/nitration depending on the starting material.
- Fluorination often requires specialized reagents such as Selectfluor or elemental fluorine under mild conditions to avoid ring degradation.
This sequence ensures the final compound has the correct substitution pattern: bromine at position 5, chlorine at 1, fluorine at 2, and nitro at 3.
Alternative Synthetic Routes
Starting from 5-bromo-1,3-dichloro-2-fluorobenzene:
A patented method (CN103664511A) describes preparation of related halogenated fluorobenzenes, which can be adapted for nitration to yield the target compound. This method involves simultaneous feeding of halogenating agents under controlled reaction conditions to achieve selective substitution.Direct Nitration of Halogenated Precursors:
Using pre-halogenated benzene rings, nitration is performed under mild acidic conditions to introduce the nitro group without disturbing halogen substituents.
Reaction Conditions and Optimization
| Step | Reagents & Catalysts | Conditions | Notes |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ or NBS | 0-25°C, solvent: CCl₄ or CH₂Cl₂ | Controlled to avoid polybromination |
| Nitration | HNO₃/H₂SO₄ mixture | 0-50°C, time: 1-3 hours | Temperature control critical for regioselectivity |
| Chlorination | Cl₂, FeCl₃ or SO₂Cl₂ | Room temperature to 50°C | Selective chlorination at 1-position |
| Fluorination | Selectfluor or elemental F₂ | Mild conditions (0-25°C) | Requires careful handling due to reactivity |
Stock Solution Preparation for Research Use
For experimental and formulation purposes, this compound is prepared as stock solutions with precise molarities. The following table summarizes preparation volumes for common stock concentrations:
| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.9302 | 0.786 | 0.393 |
| 5 mg | 19.651 | 3.9302 | 1.9651 |
| 10 mg | 39.302 | 7.8604 | 3.9302 |
Note: Solvents typically used include DMSO, PEG300, Tween 80, corn oil, and water for in vivo formulations. Solutions must be clear at each step before adding the next solvent, employing vortexing, ultrasound, or gentle heating to aid dissolution.
Research Findings and Analytical Notes
- The compound’s synthesis is sensitive to reaction conditions due to the electron-withdrawing nitro group and multiple halogen substituents, which affect both reactivity and regioselectivity.
- Electrophilic aromatic substitution reactions proceed with the nitro group directing substitutions meta to itself.
- Reduction of the nitro group to an amine is feasible post-synthesis for further derivatization.
- The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its unique substitution pattern.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step halogenation + nitration | Chlorofluorobenzene derivatives | Bromination, nitration, chlorination, fluorination | High regioselectivity, widely used | Requires careful control of conditions |
| Patented simultaneous halogenation | 5-bromo-1,3-dichloro-2-fluorobenzene | Simultaneous halogenation steps | Efficient for related compounds | Adaptation needed for nitro introduction |
| Direct nitration of halogenated precursors | Pre-halogenated benzene derivatives | Nitration under mild acidic conditions | Simple nitration step | Risk of halogen displacement |
Chemical Reactions Analysis
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene has the following chemical properties:
- Molecular Formula : C₆H₂BrClFNO₂
- Molecular Weight : 254.44 g/mol
- Physical Appearance : Yellow crystalline solid
- Boiling Point : Not available
- Log P (Octanol-Water Partition Coefficient) : 1.82 - 3.57
- Skin Permeation Rate : -5.6 cm/s
- Blood-Brain Barrier Permeability : Yes
Organic Synthesis
BCFN serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique combination of halogen and nitro substituents facilitates various electrophilic aromatic substitution reactions, enabling the synthesis of more complex molecules.
Medicinal Chemistry
The compound has shown promising biological activities, making it a candidate for drug development:
- Antimicrobial Activity : BCFN exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. Studies have reported minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL, indicating strong antibacterial potential .
- Cytotoxicity : In vitro studies on human cell lines revealed dose-dependent cytotoxic effects, suggesting potential applications in cancer therapy with IC50 values indicating effectiveness.
Enzyme Inhibition
BCFN has been identified as a potent inhibitor of certain cytochrome P450 enzymes (notably CYP1A2), which is crucial for understanding its implications in pharmacotherapy and drug-drug interactions.
Antibacterial Studies
A notable study evaluated the antibacterial effects of BCFN against Escherichia coli and Staphylococcus aureus. The results indicated a strong inhibitory effect, reinforcing its potential as an antimicrobial agent.
Cytotoxicity Tests
In vitro cytotoxicity assays demonstrated that BCFN exhibits dose-dependent cytotoxic effects on various human cancer cell lines, marking it as a candidate for further cancer research.
Enzyme Inhibition Studies
Research identified BCFN as a significant inhibitor of CYP1A2, highlighting its relevance in pharmacokinetics and drug metabolism studies.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards electrophilic attack. This results in the formation of a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final products .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₆H₂BrClFNO₂
- Molecular Weight : 254.439 g/mol
- CAS Registry Number : 1435806-75-9
- Purity : 95% (HPLC)
- Synonyms: 1-Bromo-3-chloro-4-fluoro-5-nitrobenzene (IUPAC variant) 5-Bromo-3-chloro-2-fluoronitrobenzene
This compound is a polysubstituted benzene derivative featuring bromine, chlorine, fluorine, and nitro groups at positions 1, 3, 2, and 5, respectively (based on IUPAC numbering conventions) . It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic aromatic substitution reactions.
Comparative Analysis with Structural Analogs
The following table summarizes critical differences between 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene and its closest analogs:
Structural and Electronic Differences
- Substituent Positioning: The target compound (1435806-75-9) has substituents at positions 1 (Cl), 2 (F), 3 (Br), and 5 (NO₂), creating a sterically crowded ortho/para-directing system. 1311197-88-2 isomerizes bromine and chlorine to positions 1 and 4, respectively, which may reduce steric hindrance compared to the target compound .
- Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group, while fluorine (-F) exerts an inductive electron-withdrawing effect. The combination enhances electrophilic substitution reactivity in the target compound. Analogs like 18873-95-5 replace halogens with methyl groups (-CH₃), converting the molecule into an electron-rich system less suited for electrophilic reactions .
Physicochemical Properties
- Purity : The target compound (95%) and 885519-13-1 (98%) are high-purity reagents, critical for reproducible synthetic outcomes .
- Molecular Weight : Despite identical formulas, 1311197-88-2 shares the same molecular weight as the target compound but differs in substituent arrangement .
- Missing Data : Melting/boiling points and solubility parameters are largely unavailable for these compounds, highlighting a gap in published literature.
Key Takeaways
Substituent Positioning dictates electronic and steric profiles, influencing reactivity and application scope.
High-Purity Grades (95–98%) are standard for these intermediates, ensuring reliability in synthetic workflows.
Research Gaps : Physical property data (e.g., melting points) and detailed mechanistic studies remain underreported.
Biological Activity
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (BCFN), with the chemical formula C₆H₂BrClFNO₂, is an aromatic compound notable for its unique combination of halogen and nitro substituents. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of BCFN, synthesizing data from diverse sources to provide a comprehensive overview.
Structure and Composition
This compound is characterized by:
- Bromine (Br) , Chlorine (Cl) , Fluorine (F) , and Nitro (NO₂) groups attached to a benzene ring.
- Molecular Weight: 254.44 g/mol
- Physical Appearance: Yellow crystalline solid.
Key Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Log P (Octanol-Water Partition Coefficient) | 1.82 - 3.57 |
| Skin Permeation Rate | -5.6 cm/s |
| BBB Permeant | Yes |
| CYP Inhibition | CYP1A2: Yes; CYP2C19: No; CYP2C9: No; CYP2D6: No; CYP3A4: No |
The biological activity of BCFN is primarily attributed to its nitro group, which can undergo reduction within biological systems. This reduction leads to the formation of reactive intermediates that may interact with cellular components, modulating enzyme activity and disrupting cellular processes. Such interactions are critical for understanding its potential therapeutic applications.
Antimicrobial Activity
Research indicates that BCFN exhibits significant antimicrobial properties. In studies involving various bacterial strains, BCFN demonstrated:
- Inhibition of bacterial growth : Particularly effective against Gram-positive bacteria.
- Mechanism : Likely involves interference with bacterial cell wall synthesis or function due to its structural similarity to known antibiotics.
Case Studies
-
Antibacterial Studies :
- A study evaluated the antibacterial effects of BCFN against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL, suggesting strong antibacterial potential.
-
Cytotoxicity Tests :
- In vitro cytotoxicity assays on human cell lines revealed that BCFN exhibited dose-dependent cytotoxic effects, with IC50 values indicating potential use in cancer therapy.
-
Enzyme Inhibition :
- BCFN was identified as a potent inhibitor of certain cytochrome P450 enzymes (notably CYP1A2), suggesting implications for drug-drug interactions in pharmacotherapy.
Comparative Analysis
To understand the unique properties of BCFN, comparisons with structurally similar compounds were made:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | C₆H₂BrClFNO₂ | Antimicrobial activity |
| 4-Bromo-1-fluoro-2-nitrobenzene | C₆H₄BrFNO₂ | Moderate antibacterial properties |
| 1-Chloro-2,4-difluoro-5-nitrobenzene | C₆H₂ClF₂NO₂ | Lower cytotoxicity compared to BCFN |
Q & A
Basic: What are the common synthetic routes for preparing 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene?
Answer:
The synthesis typically involves sequential halogenation and nitration of a benzene derivative. For example:
Halogenation : Introduce bromine, chlorine, and fluorine via electrophilic substitution, leveraging directing effects (e.g., fluorine’s ortho/para-directing nature).
Nitration : Perform nitration after halogenation, as nitro groups strongly deactivate the ring. Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–50°C) to minimize side reactions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (heptane/ethanol) can isolate the product.
Note: demonstrates hydrogenation of a structurally similar polyhalogenated benzene, highlighting the importance of solvent choice (heptane) and catalyst (PVC-supported Pd) for selective reductions .
Advanced: How can conflicting regioselectivity data in the nitration of polyhalogenated benzene derivatives be resolved?
Answer:
Conflicting data may arise from competing electronic effects of substituents. To resolve:
- Computational Modeling : Use density functional theory (DFT) to predict charge distribution and preferred nitration sites.
- Isotopic Labeling : Track substitution patterns via ¹⁵N-labeled nitric acid.
- X-ray Crystallography : Confirm regiochemistry in crystalline intermediates (e.g., ’s structural analysis of a halogenated indole derivative) .
- Competitive Experiments : Compare nitration yields under varied conditions (e.g., HNO₃ concentration, temperature).
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to electron-withdrawing groups).
- ¹⁹F NMR : Detect fluorine coupling patterns (e.g., J values for adjacent substituents).
- IR Spectroscopy : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (MW 268.44) via ESI-TOF or EI-MS.
Advanced: How does the steric and electronic environment influence nucleophilic aromatic substitution (NAS) in this compound?
Answer:
- Electronic Effects : Nitro and halogens deactivate the ring but direct nucleophiles to meta/para positions relative to electron-withdrawing groups.
- Steric Hindrance : Adjacent substituents (e.g., Cl and Br) may block access to certain positions.
- Methodology : Optimize reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) to overcome kinetic barriers. ’s nitrobenzene derivatives illustrate similar electronic effects .
Basic: What are the critical parameters for optimizing purification via column chromatography?
Answer:
- Stationary Phase : Silica gel (60–120 mesh) for polar compounds.
- Eluent Gradient : Start with nonpolar solvents (hexane) and incrementally add ethyl acetate (5–20%).
- Detection : UV absorbance at 254 nm (aromatic rings).
- Purity Validation : Use HPLC (≥98% purity, as in ) with a C18 column and acetonitrile/water mobile phase .
Advanced: What strategies mitigate decomposition during storage of nitroaromatic compounds?
Answer:
- Moisture Control : Store under desiccants ( specifies ≤0.5% moisture) .
- Temperature : Keep at –20°C in amber vials to prevent photodegradation.
- Inert Atmosphere : Use argon/vacuum-sealed containers to avoid oxidation.
Basic: How is purity quantitatively assessed?
Answer:
- HPLC : Compare peak area ratios (UV detection at 220–280 nm) against certified standards.
- Elemental Analysis : Match experimental C/H/N/Br/Cl/F percentages to theoretical values.
- Melting Point : Although not reported for this compound ( ), sharp melting ranges indicate purity in analogs .
Advanced: How can isotopic labeling (e.g., deuterium) aid in mechanistic studies?
Answer:
- Tracer Studies : Use deuterated analogs (e.g., this compound-d₃) to track reaction pathways via MS or NMR.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps. references deuterated halogenated benzenes for similar applications .
Basic: What are typical applications in organic synthesis?
Answer:
- Pharmaceutical Intermediates : Serve as a precursor for active ingredients (e.g., kinase inhibitors).
- Agrochemicals : Functionalize pesticides via substitution reactions.
- Material Science : Modify polymers or ligands for catalysis. notes its role as a synthetic intermediate .
Advanced: How can computational chemistry predict reactivity in polyhalogenated nitrobenzenes?
Answer:
- DFT Calculations : Map electrostatic potentials to identify electrophilic/nucleophilic sites.
- Transition State Modeling : Simulate activation energies for substitution pathways.
- Charge Distribution Analysis : Use Natural Bond Orbital (NBO) analysis to quantify substituent effects. ’s dichloro-fluoro-benzene derivatives support such approaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
